molecular formula C11H20N2O2 B3098638 tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1340494-62-3

tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B3098638
CAS No.: 1340494-62-3
M. Wt: 212.29
InChI Key: RVRRDUVETGVTPA-IUCAKERBSA-N
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Description

tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to a biological response .

Comparison with Similar Compounds

Biological Activity

Tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molar Mass : 212.29 g/mol
  • CAS Number : 1340494-62-3
  • Storage Conditions : 2-8°C, sealed and dry .

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, T-1106, a pyrazine derivative, demonstrated efficacy against yellow fever virus (YFV) in animal models. It was effective at doses as low as 32 mg/kg/day and significantly improved survival rates when administered post-infection .

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives. For example, certain substituted pyrroles have shown significant inhibition of cancer cell growth in murine and human cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Cholinesterase Inhibition

Inhibition of cholinesterases is a promising strategy for treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study reported IC50 values indicating potent dual inhibition against both enzymes, suggesting therapeutic potential in cognitive disorders .

Study 1: Antiviral Efficacy

In a controlled study involving hamsters infected with YFV, T-1106 was administered at varying doses. The results indicated that treatment initiated four days post-infection still yielded significant survival benefits. This highlights the potential for similar compounds to be developed for therapeutic use against viral infections .

Study 2: Anticancer Activity in Cell Lines

A series of pyrrole derivatives were tested against various cancer cell lines. The results showed that certain compounds led to a reduction in cell viability by inducing apoptosis through caspase activation pathways. This suggests that modifications to the pyrrole structure can enhance anticancer activity .

Table 1: Biological Activity Overview

Activity TypeCompound TestedEffective DoseMechanism of Action
AntiviralT-110632 mg/kg/dayViral replication inhibition
AnticancerPyrrole DerivativesVaries by compoundInduction of apoptosis via caspase activation
Cholinesterase InhibitionVarious PyrrolesIC50 values < 1 µMInhibition of AChE and BChE
PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_{2}O2_{2}
Molar Mass212.29 g/mol
Boiling PointNot available
Storage Conditions2-8°C, sealed

Properties

IUPAC Name

tert-butyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRRDUVETGVTPA-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 2
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 3
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 4
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 5
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 6
tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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